molecular formula C24H20N2O2S B3544494 N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-[(4-methylphenyl)sulfanyl]acetamide

N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-[(4-methylphenyl)sulfanyl]acetamide

Cat. No.: B3544494
M. Wt: 400.5 g/mol
InChI Key: YSBGYXCBRILGHP-UHFFFAOYSA-N
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Description

N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-[(4-methylphenyl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-[(4-methylphenyl)sulfanyl]acetamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and amides, under acidic or basic conditions.

    Introduction of the Diphenyl Groups: The diphenyl groups can be introduced via Friedel-Crafts acylation or alkylation reactions.

    Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through nucleophilic substitution reactions using thiols and appropriate leaving groups.

    Final Coupling: The final coupling step involves the reaction of the oxazole derivative with 4-methylphenylsulfanyl acetic acid or its derivatives under suitable conditions, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-[(4-methylphenyl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced derivatives of the oxazole ring or the sulfanyl group.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-[(4-methylphenyl)sulfanyl]acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact mechanism would require detailed studies, including binding assays, molecular docking, and in vivo experiments.

Comparison with Similar Compounds

Similar Compounds

  • N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-[(4-chlorophenyl)sulfanyl]acetamide
  • N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-[(4-nitrophenyl)sulfanyl]acetamide
  • N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-[(4-methoxyphenyl)sulfanyl]acetamide

Uniqueness

N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-[(4-methylphenyl)sulfanyl]acetamide is unique due to the presence of the 4-methylphenylsulfanyl group, which may impart specific chemical and biological properties

Properties

IUPAC Name

N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-(4-methylphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O2S/c1-17-12-14-20(15-13-17)29-16-21(27)25-24-26-22(18-8-4-2-5-9-18)23(28-24)19-10-6-3-7-11-19/h2-15H,16H2,1H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSBGYXCBRILGHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-[(4-methylphenyl)sulfanyl]acetamide
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N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-[(4-methylphenyl)sulfanyl]acetamide
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N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-[(4-methylphenyl)sulfanyl]acetamide
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N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-[(4-methylphenyl)sulfanyl]acetamide
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N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-[(4-methylphenyl)sulfanyl]acetamide
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N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-[(4-methylphenyl)sulfanyl]acetamide

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